(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol
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Overview
Description
(S)-2-AMINO-3-[4-(PHENYLMETHOXY)PHENYL]-1-PROPANOL is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a phenylmethoxy group, and a phenyl group attached to a propanol backbone. Its unique structure makes it a valuable molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-AMINO-3-[4-(PHENYLMETHOXY)PHENYL]-1-PROPANOL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(phenylmethoxy)benzaldehyde and (S)-alaninol.
Condensation Reaction: The aldehyde group of 4-(phenylmethoxy)benzaldehyde reacts with the amino group of (S)-alaninol under mild acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired (S)-2-AMINO-3-[4-(PHENYLMETHOXY)PHENYL]-1-PROPANOL.
Industrial Production Methods
In an industrial setting, the production of (S)-2-AMINO-3-[4-(PHENYLMETHOXY)PHENYL]-1-PROPANOL can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of chiral catalysts can also enhance the enantioselectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-AMINO-3-[4-(PHENYLMETHOXY)PHENYL]-1-PROPANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-2-AMINO-3-[4-(PHENYLMETHOXY)PHENYL]-1-PROPANOL has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein binding.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-AMINO-3-[4-(PHENYLMETHOXY)PHENYL]-1-PROPANOL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the phenylmethoxy group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Shares the phenylmethoxy group but lacks the amino and propanol components.
Phenoxymethylpenicillin: Contains a phenylmethoxy group but is structurally different due to its penicillin backbone.
4-Benzyloxyphenylacetic acid: Similar in having a phenylmethoxy group but differs in the presence of an acetic acid moiety.
Uniqueness
(S)-2-AMINO-3-[4-(PHENYLMETHOXY)PHENYL]-1-PROPANOL is unique due to its chiral nature and the combination of functional groups, which confer specific reactivity and biological activity not observed in the similar compounds listed above.
This detailed article provides a comprehensive overview of (S)-2-AMINO-3-[4-(PHENYLMETHOXY)PHENYL]-1-PROPANOL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-3-(4-phenylmethoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c17-15(11-18)10-13-6-8-16(9-7-13)19-12-14-4-2-1-3-5-14/h1-9,15,18H,10-12,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWCCGZZBDIDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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